molecular formula C10H11NO2 B6266611 3-formyl-N,4-dimethylbenzamide CAS No. 1289168-51-9

3-formyl-N,4-dimethylbenzamide

Cat. No.: B6266611
CAS No.: 1289168-51-9
M. Wt: 177.20 g/mol
InChI Key: MVMUULVIEJYDAT-UHFFFAOYSA-N
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Description

3-formyl-N,4-dimethylbenzamide is a chemical compound with the molecular formula C10H11NO2. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-formyl-N,4-dimethylbenzamide typically involves the conversion of carboxylic acids to N,N-dimethylamides. One method involves heating carboxylic acids at 160–165 °C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Industrial production methods often involve the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents .

Chemical Reactions Analysis

3-formyl-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, primary amines, and substituted benzamides .

Scientific Research Applications

3-formyl-N,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-N,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-formyl-N,4-dimethylbenzamide can be compared with other similar compounds such as 4-formyl-N,N-dimethylbenzamide and 3-formyl-N,N-dimethylbenzamide. These compounds share similar chemical structures but differ in their specific functional groups and positions on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Similar Compounds

  • 4-formyl-N,N-dimethylbenzamide
  • 3-formyl-N,N-dimethylbenzamide

Properties

CAS No.

1289168-51-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-formyl-N,4-dimethylbenzamide

InChI

InChI=1S/C10H11NO2/c1-7-3-4-8(10(13)11-2)5-9(7)6-12/h3-6H,1-2H3,(H,11,13)

InChI Key

MVMUULVIEJYDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)C=O

Purity

95

Origin of Product

United States

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